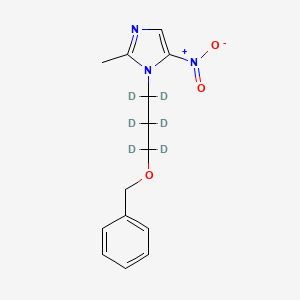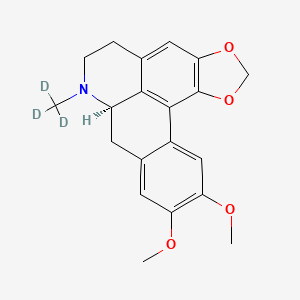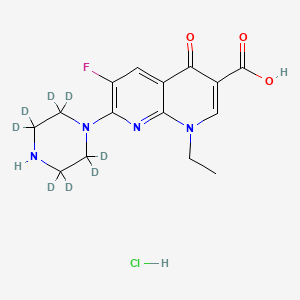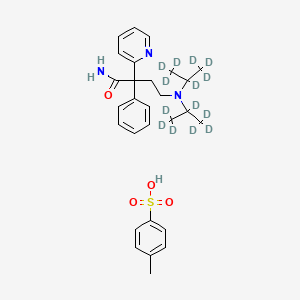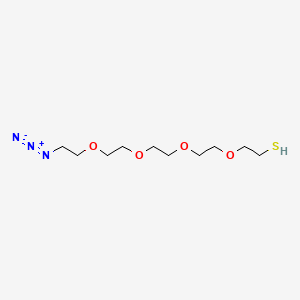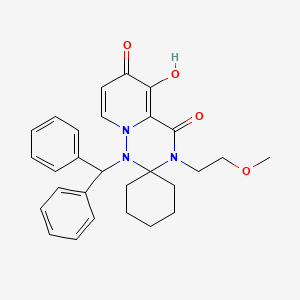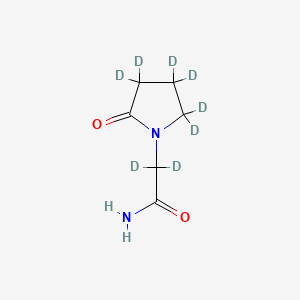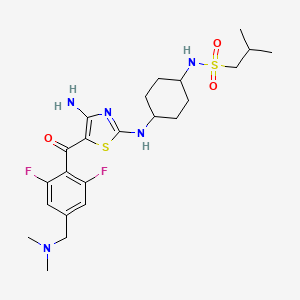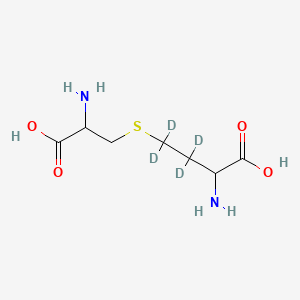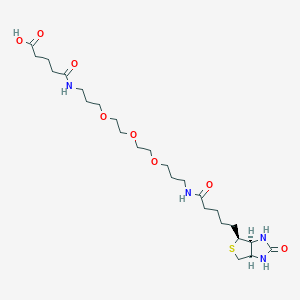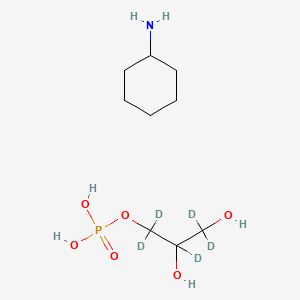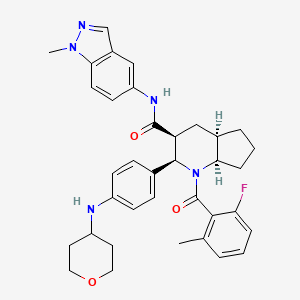
C5aR-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C5aR-IN-3 is a compound that acts as an antagonist to the complement receptor C5aR1. The complement system is a crucial part of the innate immune response, and C5aR1 plays a significant role in mediating inflammatory responses. By inhibiting C5aR1, this compound can modulate immune responses, making it a valuable compound in the study and treatment of various inflammatory and immune-mediated diseases .
Métodos De Preparación
The preparation of C5aR-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process typically involves the following steps:
Synthesis of Intermediates: This step involves the preparation of key intermediates that will be used in the subsequent reactions.
Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality
Análisis De Reacciones Químicas
C5aR-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Aplicaciones Científicas De Investigación
C5aR-IN-3 has a wide range of scientific research applications:
Chemistry: It is used to study the complement system and its role in immune responses.
Biology: The compound helps in understanding the molecular mechanisms of inflammation and immune regulation.
Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the complement system
Mecanismo De Acción
C5aR-IN-3 exerts its effects by binding to the C5a receptor (C5aR1) and inhibiting its activation. This prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets the G protein-coupled receptor (GPCR) pathways associated with C5aR1, thereby modulating the immune response and reducing inflammation .
Comparación Con Compuestos Similares
C5aR-IN-3 can be compared with other C5aR antagonists such as PMX53 and avacopan. While all these compounds target the C5a receptor, this compound is unique in its specific binding affinity and mechanism of action. Similar compounds include:
PMX53: A cyclic hexapeptide that acts as a C5aR antagonist.
Avacopan: An orally available small molecule C5aR inhibitor used in the treatment of autoimmune diseases
This compound stands out due to its specific molecular interactions and potential therapeutic applications in a broader range of inflammatory and immune-mediated diseases.
Propiedades
Fórmula molecular |
C36H40FN5O3 |
|---|---|
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
Clave InChI |
BAAOLAOSYHGODS-VOZHPAJJSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
SMILES canónico |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


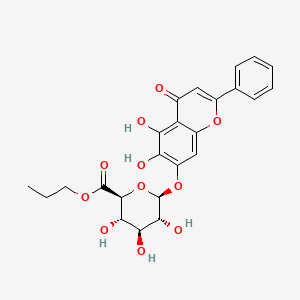
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
